- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

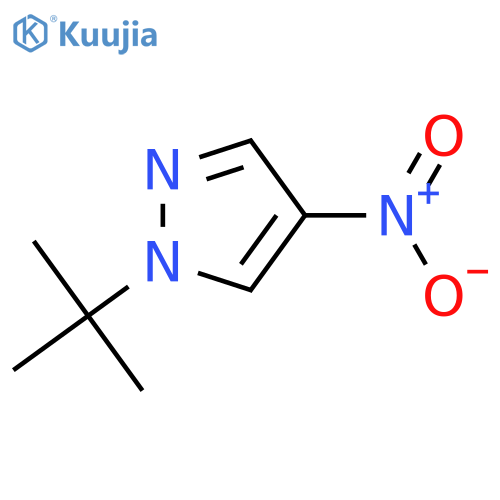

97421-12-0 structure

Nombre del producto:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole

Número CAS:97421-12-0

MF:C7H11N3O2

Megavatios:169.181141138077

MDL:MFCD11845714

CID:751061

PubChem ID:11355708

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Propiedades químicas y físicas

Nombre e identificación

-

- 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole

- 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE

- 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-

- 1-tert-butyl-4-nitro-1H-pyrazole

- 1-tert-butyl-4-nitropyrazole

- 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)

- CS-0207669

- AKOS016001907

- MFCD11845714

- FPKZTRHYFSEGRN-UHFFFAOYSA-N

- BS-24740

- DB-363796

- XDA42112

- 97421-12-0

- DTXSID50463282

- SCHEMBL1522012

-

- MDL: MFCD11845714

- Renchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3

- Clave inchi: FPKZTRHYFSEGRN-UHFFFAOYSA-N

- Sonrisas: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O

Atributos calculados

- Calidad precisa: 169.085126602g/mol

- Masa isotópica única: 169.085126602g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 182

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 63.6Ų

- Xlogp3: 1

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR019114-5g |

1-(tert-Butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 5g |

£763.00 | 2025-02-21 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13466-10g |

1-(tert-butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 95% | 10g |

$1000 | 2023-09-07 | |

| 1PlusChem | 1P006CVR-1g |

1-(Tert-butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 98% | 1g |

$294.00 | 2025-02-21 | |

| Ambeed | A759809-250mg |

1-(tert-Butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 95% | 250mg |

$120.0 | 2025-03-05 | |

| abcr | AB302113-5g |

1-tert-Butyl-4-nitro-1H-pyrazole, 95%; . |

97421-12-0 | 95% | 5g |

€1228.60 | 2025-03-19 | |

| A2B Chem LLC | AC95831-100mg |

1-(tert-Butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 95% | 100mg |

$56.00 | 2023-12-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278339-5g |

1-(tert-Butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 95% | 5g |

¥10795.00 | 2024-04-23 | |

| A2B Chem LLC | AC95831-10g |

1-(tert-Butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 98% | 10g |

$1316.00 | 2024-07-18 | |

| 1PlusChem | 1P006CVR-250mg |

1-(Tert-butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 98% | 250mg |

$122.00 | 2025-02-21 | |

| 1PlusChem | 1P006CVR-10g |

1-(Tert-butyl)-4-nitro-1H-pyrazole |

97421-12-0 | 98% | 10g |

$1392.00 | 2025-02-21 |

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 80 °C; 3 d, 80 °C; 80 °C → rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt → 80 °C

Referencia

- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 80 °C

Referencia

- New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media, Journal of Organic Chemistry, 2004, 69(24), 8382-8386

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 80 °C

Referencia

- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ; rt

Referencia

- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

Referencia

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Synthetic Routes 9

Condiciones de reacción

Referencia

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, United States, , ,

Synthetic Routes 10

Condiciones de reacción

Referencia

- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,

Synthetic Routes 11

Condiciones de reacción

Referencia

- Salts and solid forms of an FGFR inhibitor and processes of preparing thereof, United States, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials

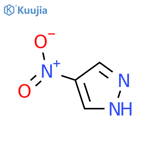

- 4-Nitropyrazole

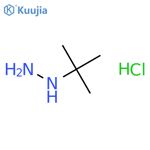

- Tert-Butylhydrazine hydrochloride

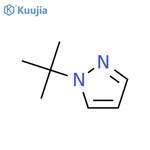

- 1-Tert-butyl-1H-pyrazole

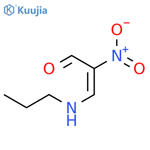

- 2-Propenal, 2-nitro-3-(propylamino)-

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products

1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Literatura relevante

-

Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746

97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole) Productos relacionados

- 2228417-41-0(5-(2-Chloro-1-hydroxyethyl)thiophene-3-carbonitrile)

- 2172494-20-9(tert-butyl 5-amino-2-ethyl-3-(propan-2-yl)piperidine-1-carboxylate)

- 2172275-08-8(2-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}acetic acid)

- 1805655-35-9(4-Cyano-3-ethyl-5-(hydroxymethyl)benzenesulfonyl chloride)

- 53746-45-5(fenoprofen calcium hydrate)

- 1805918-89-1(3-Cyano-2-(difluoromethyl)-6-fluoropyridine-5-acetonitrile)

- 1956382-44-7(N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide)

- 174727-36-7(Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate)

- 1262415-10-0(Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate)

- 1172423-38-9({2-2-(8-Methoxyquinolin-2-yl)ethylphenyl}amine)

Proveedores recomendados

atkchemica

(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole

Pureza:99%

Cantidad:1g

Precio ($):312.0